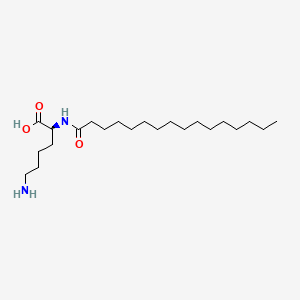

N2-(1-Oxohexadecyl)-L-lysine

Description

Contextualizing Fatty Acyl Lysine (B10760008) Derivatives in Biological Systems

Fatty acylation is a vital process that anchors many proteins to cellular and organelle membranes, enabling them to carry out their functions. pnas.org The specific type of fatty acyl group attached to a protein can further dictate its function. pnas.org In biological systems, fatty acid derivatives are naturally produced, with triglycerides and other fatty acid esters playing important roles in metabolism and cellular structure. google.com

Various fatty acyl groups, such as myristoyl and palmitoyl (B13399708) groups, can be covalently attached to the ε-amino group of lysine residues in proteins. jst.go.jp This modification, known as lysine N-fatty acylation, has been observed in a range of proteins and is known to regulate processes like membrane localization and protein secretion. jst.go.jp For example, the fatty acylation of tumor necrosis factor-α (TNF-α) on lysine residues prevents its secretion and targets it for degradation. pnas.org Conversely, the fatty acylation of the R-Ras2 protein on lysine residues promotes its localization to the plasma membrane, where it activates specific signaling pathways. pnas.org

The enzymes responsible for these modifications are also a subject of study. While N-myristoyltransferases (NMT1 and NMT2) have been identified as catalysts for lysine N-myristoylation, the enzymes that catalyze lysine palmitoylation are still unknown. jst.go.jp Unlike some other forms of fatty acylation, lysine N-myristoylation is a reversible process, with enzymes like sirtuin 2 (SIRT2), SIRT6, and histone deacetylase 11 (HDAC11) capable of removing the fatty acyl group. jst.go.jp This reversibility adds another layer of regulation to the physiological significance of protein fatty acylation. jst.go.jp

The Role of Lysine Modification in Biochemical Research

Lysine, an essential amino acid, plays a crucial role in various biological processes, including the structure of connective tissues, calcium balance, and fatty acid metabolism. wikipedia.org Its ε-amino group is often involved in hydrogen bonding, salt bridges, and as a general base in catalysis, contributing to protein stability. wikipedia.org

In the field of biochemical research, the modification of lysine residues is of tremendous importance for a wide range of biomedical applications. mdpi.com The amino groups on lysine residues and the N-terminus of proteins are frequent targets for bioconjugation due to their good nucleophilicity and high exposure on the protein surface. mdpi.com This allows for the attachment of various molecules, such as fluorescent labels for medical diagnostics, and for applications in drug delivery and bioimaging. mdpi.com

Lysine acylation, a specific type of modification, is a highly conserved post-translational modification that is key in regulating protein function. nih.gov Acetylation of lysine residues, for example, can neutralize the positive charge of the lysine side chain, increase its size, and enhance its hydrophobicity, thereby affecting protein structure and function. frontiersin.orgdiva-portal.org This is particularly well-studied in the context of histones, where lysine acetylation and deacetylation play a central role in regulating gene expression. nih.govfrontiersin.org

Researchers have developed various chemical methods for the site-selective modification of lysine residues on peptides and proteins. mdpi.com These methods aim for high selectivity, mild reaction conditions, and biocompatibility to preserve the integrity and function of the protein. mdpi.com Furthermore, chemical reporters, which are acyl analogues with tags like alkynes or azides, have been created to enable the imaging and proteomic profiling of acylated proteins, helping to uncover the roles of protein acylation in biology. nih.gov

Historical and Current Perspectives on N-Acylated Amino Acids in Scientific Inquiry

The recognition of N-acylated amino acids in biological systems has a long history, with early examples including the identification of N-isovaleroylglycine in patients with isovaleric acidemia and N-acetylglutamate as an activator of a key metabolic enzyme. frontiersin.org For a long time, knowledge was primarily limited to short-chain N-acyl amino acids, as N-acetylated derivatives of all amino acids have been identified and are used as biomarkers for various metabolic diseases. frontiersin.org

The discovery of fatty acid amides as a significant family of biologically active lipids has broadened the scope of research. frontiersin.org N-acyl amino acids are now understood to be a subclass of these fatty acid amides, with an amino acid providing the amine component. frontiersin.org The development of advanced analytical techniques, particularly in the field of "-omics," has led to the discovery of a vast number of naturally occurring N-acyl-amines, including many N-acyl amino acids. nih.gov

Current research focuses on understanding the biosynthesis, metabolism, and physiological roles of the diverse family of N-acyl amino acids. mdpi.comnih.gov It is now known that theoretically, any amino acid can form an amide with any fatty acid, potentially generating hundreds of novel bioactive lipids through metabolic pathways that are still being elucidated. mdpi.com Enzymes involved in both the synthesis and breakdown of N-acyl amino acids, such as PM20D1 and fatty acid amide hydrolase (FAAH), have been identified, revealing a complex regulatory network. researchgate.net While some N-acyl amino acids have been shown to have functions in areas like energy homeostasis and cell proliferation, the physiological roles of many of these compounds remain unknown, representing an active and promising area of scientific inquiry. mdpi.comnih.gov

Properties

CAS No. |

59866-71-6 |

|---|---|

Molecular Formula |

C22H44N2O3 |

Molecular Weight |

384.6 g/mol |

IUPAC Name |

(2S)-6-amino-2-(hexadecanoylamino)hexanoic acid |

InChI |

InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-20(22(26)27)17-15-16-19-23/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1 |

InChI Key |

OLDGKSQBWGEFNM-FQEVSTJZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for N2 1 Oxohexadecyl L Lysine and Its Analogues

Chemical Synthesis Approaches

Chemical synthesis remains a cornerstone for producing N-acylated amino acids, offering versatility and scalability. These methods rely on the principles of protection, activation, coupling, and purification to achieve the desired product with high purity.

Liquid-phase, or solution-phase, synthesis represents a classical and highly adaptable approach for N-acylation. A widely applied industrial method is the Schotten-Baumann reaction. uni-duesseldorf.deresearchgate.net This process typically involves the reaction of an amino acid with an acyl chloride (like palmitoyl (B13399708) chloride) in an alkaline aqueous solution. researchgate.net The base neutralizes the hydrogen chloride formed during the reaction, driving it to completion. The general steps include:

Conversion of the fatty acid (palmitic acid) into a more reactive fatty acyl chloride. researchgate.net

Condensation of the fatty acyl chloride with sodium lysinate in an alkaline medium. researchgate.net

Acidification of the crude product, which often leads to a two-phase mixture, allowing for separation. researchgate.netgoogle.com

Washing and neutralization to yield the final N-acyl amino acid salt. researchgate.net

A novel liquid-phase route has been developed that circumvents the need for traditional amino group protection and deprotection steps. rsc.orgrsc.org This method involves the reaction of an acyl chloride with α-amino-ε-caprolactam, followed by hydrolysis under alkaline conditions to yield the Nα-acylated lysine (B10760008). rsc.orgnih.gov This approach is reported to have fewer steps and provide a higher yield compared to methods requiring copper chelation for temporary protection of the α-amino and carboxyl groups. rsc.orgnih.gov Another direct acylation method involves refluxing the amino acid with an acid chloride in a suitable anhydrous solvent without the presence of an added base. acs.org

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for building peptides and can be adapted for the site-specific incorporation of fatty acids. beilstein-journals.orgcsic.es In this method, the peptide chain is assembled on a solid polymer support, which simplifies the purification process as excess reagents can be washed away by filtration. csic.esmdpi.com

To synthesize a peptide containing an N2-acylated lysine, or more commonly an N6-acylated lysine, an orthogonally protected lysine derivative is used. beilstein-journals.org The standard approach is the Fmoc/t-Bu strategy. beilstein-journals.org For instance, to attach a palmitoyl group to the ε-amino group (N6) of a lysine residue within a peptide, a lysine building block such as Fmoc-Lys(Dde)-OH would be incorporated into the sequence. The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group is an orthogonal protecting group that can be removed selectively on the resin without affecting the acid-labile side-chain protecting groups of other amino acids or the Fmoc group on the N-terminus. Once the Dde group is cleaved, the free ε-amino group is exposed and can be acylated with palmitic acid using standard coupling reagents. beilstein-journals.org Similarly, to produce a peptide with an N2-(1-Oxohexadecyl)-L-lysine at the N-terminus, the final coupling step on the deprotected N-terminal amine of the resin-bound peptide would involve palmitic acid.

To synthesize this compound, the ε-amino group must be protected. In Fmoc-based chemistry, a common derivative is Nα-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxohexadecyl)-L-lysine, where the palmitoyl group is already attached to the ε-amine, and the Fmoc group protects the α-amine for use in SPPS. cymitquimica.com Conversely, to prepare the N2-acylated compound directly, one would start with an ε-protected lysine, such as H-Lys(Boc)-OH, where the Boc (tert-butyloxycarbonyl) group protects the side chain. The free α-amino group can then be acylated with palmitic acid.

The table below summarizes common protecting groups used in lysine chemistry. peptide.com

| Protecting Group | Abbreviation | Position Typically Protected | Cleavage Conditions | Chemistry |

| tert-Butyloxycarbonyl | Boc | α-amino or ε-amino | Strong acid (e.g., TFA) | Boc/Bzl |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-amino or ε-amino | Base (e.g., Piperidine) | Fmoc/tBu |

| Benzyloxycarbonyl | Z | ε-amino | Strong acid (HF), HBr/AcOH | Boc/Bzl |

| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | ε-amino | Strong acid (HF) | Boc/Bzl |

| Allyloxycarbonyl | Aloc | ε-amino | Pd(0) catalyst | Fmoc/tBu |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | ε-amino | Hydrazine | Fmoc/tBu |

| 4-Methyltrityl | Mtt | ε-amino | Mild acid (e.g., 1% TFA) | Fmoc/tBu |

This table provides examples of protecting groups and their typical applications in lysine synthesis.

The formation of the amide bond between the carboxylic acid (palmitic acid) and the amine (lysine's α-amino group) requires the activation of the carboxyl group. This is achieved using coupling reagents, which convert the carboxylic acid into a more reactive species, facilitating the nucleophilic attack by the amine.

The development of coupling reagents has been a significant breakthrough in peptide and amide synthesis. iris-biotech.de

Carbodiimides : N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are classic coupling reagents. iris-biotech.de They form an O-acylisourea intermediate, which is highly reactive. However, their use can lead to racemization and side reactions. iris-biotech.de

Additives : To suppress racemization and improve efficiency, carbodiimides are often used with additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). researchgate.net

Onium Salts : Modern synthesis heavily relies on aminium/uronium and phosphonium (B103445) salts, which are generally more efficient and lead to less racemization. iris-biotech.de Examples include HATU (N-[(Dimethylamino)-1H-1,2,3-triazolo-[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide), HBTU, TBTU, and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). nih.goviris-biotech.dethieme-connect.de HATU, in particular, is noted for its high reactivity. iris-biotech.dethieme-connect.de

Reaction optimization involves the careful selection of the coupling reagent, solvent (e.g., DMF), base (e.g., DIPEA), and reaction time and temperature to maximize yield and purity. thieme-connect.de

| Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, DIC, EDC | Widely used, can form insoluble urea (B33335) byproducts (DCC). iris-biotech.de |

| Additives | HOBt, HOAt | Used with carbodiimides to reduce racemization and improve rates. researchgate.net |

| Uronium/Aminium Salts | HATU, HBTU, TBTU, COMU® | Highly efficient, fast reaction times, low racemization. nih.goviris-biotech.dethieme-connect.de |

| Phosphonium Salts | PyBOP, PyAOP | Effective alternatives to uronium salts. iris-biotech.de |

This table showcases common coupling reagents used in amide bond formation.

Following the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and side products. For products from liquid-phase synthesis, a common procedure involves acidification of the reaction mixture, which causes the N-acylated amino acid to precipitate or be extracted into an organic solvent. researchgate.netgoogle.com The product can then be isolated and washed. researchgate.net Recrystallization from a suitable solvent system is a standard method to obtain a highly pure crystalline product. acs.org

For lipopeptides synthesized via SPPS, the product is first cleaved from the solid support using a strong acid cocktail (e.g., TFA-based). mdpi.com The crude peptide is often precipitated from the cleavage mixture using cold diethyl ether. mdpi.com The primary technique for final purification is reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the target compound based on its hydrophobicity. mdpi.com The purity and identity of the final product are confirmed using analytical techniques like mass spectrometry and NMR.

Enzymatic and Biocatalytic Routes for Lysine Acylation and Derivatization

Enzymatic methods present a "greener" and more sustainable alternative to chemical synthesis, often providing high selectivity under mild reaction conditions. nih.govresearchgate.net The primary enzymes used for synthesizing N-acyl amino acids are hydrolases, such as lipases, proteases, and aminoacylases, employed in reverse hydrolysis or aminolysis reactions. d-nb.info

A significant challenge in the enzymatic acylation of lysine is controlling the regioselectivity between the α- and ε-amino groups.

Lipases : Many lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the acylation of lysine. However, they often preferentially acylate the ε-amino group. d-nb.infoaua.gr For example, the acylation of lysine with oleic acid using Rhizomucor miehei lipase yielded 33% ε-oleoyl-lysine. aua.gr

Aminoacylases : In contrast, certain aminoacylases exhibit a rare and valuable regioselectivity for the α-amino group. aua.gr Aminoacylases from Streptomyces ambofaciens were found to catalyze N-α-acylation, preserving the functional side chain of the amino acid. aua.gr The substrate specificity of these enzymes can be high; for instance, some aminoacylases showed the highest specificity factor towards palmitic acid in a mixture of fatty acids. aua.gr

While enzymatic routes are promising, yields can be variable, with some early studies reporting recovery rates of only 19-44%. researchgate.net Ongoing research focuses on discovering new, robust enzymes and optimizing reaction conditions to improve the efficiency and yield of biocatalytic N-acyl lysine synthesis. nih.govresearchgate.net

Enzyme Identification and Characterization in Lysine Modification Pathways

The synthesis of N-acylated amino acids, including this compound, increasingly utilizes enzymatic pathways as a green alternative to traditional chemical methods. d-nb.inforesearchgate.net These biocatalytic routes depend on the identification and characterization of specific enzymes capable of forming amide bonds between a fatty acid and the amino group of lysine. Key enzyme classes involved in these modifications include hydrolases (lipases, proteases, aminoacylases) and transferases (N-acyltransferases).

Hydrolases, such as lipases and proteases, are frequently employed in reverse hydrolysis or aminolysis reactions to catalyze acylation. d-nb.info These enzymes are typically ATP-independent, relying on the formation of an acyl-enzyme intermediate to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov Studies screening various lipases have shown a strong regioselectivity for the ε-amino group of lysine over its α-amino group. d-nb.inforesearchgate.net For example, research combining experimental and molecular modeling approaches on Candida antarctica lipase B (CALB) confirmed the near-exclusive acylation of the lysine ε-amino group. researchgate.net This selectivity is attributed to steric hindrance and electrostatic interactions within the enzyme's active site, where the proximity of lysine's carboxylate group hinders binding configurations necessary for Nα-acylation. researchgate.net While effective, the acylation of free amino acids by hydrolases can result in low yields, a challenge that is sometimes addressed by using protected amino acid derivatives to improve miscibility with the acyl donor. capes.gov.br

Another significant group of enzymes is the N-acyl-L-amino acid synthases (NAS) and GCN5-related N-acyltransferases (GNATs). d-nb.infofrontiersin.org Unlike many hydrolases, these enzymes can be ATP-dependent, activating the carboxylic acid by forming an acyl-adenylate intermediate. d-nb.infonih.gov The GNAT superfamily, with over 10,000 members, presents a vast and largely uncharacterized resource for potential biocatalysts. frontiersin.org Some GNAT-related enzymes have been shown to catalyze the formation of N-acetylated or N-succinoylated aromatic D-amino acids from their corresponding acyl-CoA thioesters. frontiersin.org In bacteria, lysine acetyltransferases (KATs), which belong to the GNAT family, are known to transfer acyl groups from acyl-CoA donors to the ε-amino group of lysine residues in proteins as a form of post-translational modification. frontiersin.org This natural function highlights their potential for synthetic applications. For instance, an acetyltransferase (AblB) is known to be responsible for the acetylation of β-lysine in the synthesis pathway of Nε-acetyl-β-lysine. researchgate.net

ATP-grasp enzymes represent another family capable of catalyzing amide bond formation via an acyl phosphate (B84403) intermediate, a reaction dependent on ATP. frontiersin.orgrsc.org The characterization of these diverse enzyme families is crucial for developing novel biocatalytic systems for the targeted synthesis of acylated lysine derivatives.

Biocatalytic Strategies for Stereoselective Acylation

The development of biocatalytic strategies for producing N-acylated lysines focuses on achieving high stereoselectivity and regioselectivity, which is often challenging with conventional chemical synthesis without the use of protecting groups. d-nb.info Enzymes, with their inherent specificity, offer elegant solutions to this challenge.

A primary strategy involves the use of hydrolases, particularly lipases, in non-aqueous or low-water environments to shift the reaction equilibrium toward synthesis rather than hydrolysis. researchgate.net Lipase-catalyzed acylation is a well-established method for the kinetic resolution of various compounds, including amines. utupub.fiuniovi.es For lysine acylation, the choice of enzyme, acyl donor, and solvent is critical for success. utupub.fi As noted, Candida antarctica lipase B (CALB) is highly effective in catalyzing the regioselective acylation of lysine's ε-amino group with fatty acids. researchgate.net While direct acylation of free lysine can have low yields (2-9%), using N-carbobenzyloxy (Cbz)-protected amino acids can significantly improve miscibility and yields in some cases, though not consistently for lysine. capes.gov.br An alternative chemo-enzymatic approach involves the regiospecific chemical acylation of a copper(II) lysinate complex, followed by enzymatic steps. capes.gov.br

Multi-enzyme cascade reactions provide a powerful strategy for the one-pot synthesis of complex, stereochemically pure amino acid derivatives from simple precursors. frontiersin.org These cascades can combine racemization of a starting material with a stereoselective reaction to achieve a dynamic kinetic resolution (DKR), theoretically converting 100% of a racemic mixture into a single desired enantiomer or diastereomer. frontiersin.org For example, a three-enzyme system combining an N-acylamino acid racemase (NAAAR), an L-selective aminoacylase, and an isoleucine dioxygenase was used to synthesize L-methionine-(S)-sulfoxide with a 97% yield and 95% diastereomeric excess (de). frontiersin.orgmdpi.com Such one-pot cascades are highly efficient as they avoid the isolation of intermediates and minimize waste. More recently, the merger of photoredox catalysis with pyridoxal (B1214274) 5'-phosphate (PLP) biocatalysis has enabled novel radical-mediated functionalization of amino acids, allowing for the protecting-group-free synthesis of non-canonical amino acids with high stereocontrol. nih.gov

Metabolic Engineering Approaches for Derivatized Lysine Production

The efficient production of this compound and its analogues via biocatalysis relies on a stable and high-titer supply of the L-lysine precursor. Metabolic engineering of microorganisms, primarily Corynebacterium glutamicum and Escherichia coli, has been instrumental in developing industrial-scale L-lysine production. sci-hub.se These strategies focus on optimizing the host's metabolic network to channel carbon flux toward lysine synthesis.

A critical requirement for lysine overproduction is an ample supply of the metabolic precursors (aspartate and pyruvate) and the reducing cofactor NADPH; the synthesis of one mole of L-lysine requires four moles of NADPH. sci-hub.selth.se Key engineering strategies include:

Enhancing Precursor and Cofactor Supply: The flux through the pentose (B10789219) phosphate pathway (PPP), the main source of NADPH, is a common engineering target. researchgate.net Overexpression of key PPP enzymes, such as glucose-6-phosphate dehydrogenase (G6PDH), has been shown to increase PPP flux and improve lysine yields by up to 70%. lth.se Modifying G6PDH to increase its affinity for NADP+ and reduce its sensitivity to inhibitors like ATP further enhances this effect. lth.se Similarly, engineering anaplerotic pathways by overexpressing enzymes like pyruvate (B1213749) carboxylase ensures a sufficient supply of oxaloacetate, a direct precursor for the aspartate family of amino acids. researchgate.net

Deregulation of the Lysine Biosynthesis Pathway: The native L-lysine biosynthesis pathway is tightly regulated by feedback inhibition, where high concentrations of lysine inhibit key enzymes, particularly aspartokinase. lth.seresearchgate.net A cornerstone of lysine production strains is the introduction of point mutations (e.g., T311I in the lysC gene of C. glutamicum) that render aspartokinase resistant to this feedback inhibition, thereby maintaining a high flux through the pathway. lth.se

Dynamic Regulation and Pathway Optimization: Advanced strategies employ systems metabolic engineering and synthetic biology tools for dynamic control of metabolic flux. For example, promoter libraries sensitive to the intracellular L-lysine concentration have been used to dynamically regulate the expression of genes involved in NADPH generation. researchgate.net This self-regulating system helps to balance the redox state of the cell and optimize production. Using such advanced approaches, engineered strains of C. glutamicum have achieved L-lysine titers as high as 223.4 ± 6.5 g/L in fed-batch fermentation. researchgate.net

Production of Lysine Derivatives: Beyond L-lysine itself, metabolic engineering has been used to create de novo production pathways for lysine derivatives. By introducing heterologous enzymes into a high-lysine-producing E. coli strain, researchers have successfully produced compounds like 5-aminovalerate (5-AVA) and 1,5-pentanediol (B104693) (1,5-PDO). nih.gov This involves screening key enzymes, such as decarboxylases or transaminases, and optimizing the pathway by reinforcing the NADPH regeneration system. nih.gov

These metabolic engineering efforts provide robust microbial platforms capable of supplying the necessary precursors for the subsequent enzymatic or chemo-enzymatic synthesis of complex derivatized lysines.

Bioconjugation Strategies Employing N2 1 Oxohexadecyl L Lysine Scaffolds

Chemical Conjugation of Lysine (B10760008) Residues

The primary amino group on the side chain of lysine is a common target for bioconjugation due to its high nucleophilicity and frequent exposure on the surface of proteins. mdpi.comnih.gov In the context of N2-(1-Oxohexadecyl)-L-lysine, the ε-amino group is the reactive handle for attaching various molecules. Standard amine-reactive chemistries are widely employed for this purpose.

Amidation and Acylation via N-Hydroxysuccinimide (NHS) Esters

N-Hydroxysuccinimide (NHS) esters are among the most common reagents for acylating primary amines to form stable amide bonds. nih.govgoogle.comnih.gov This method is frequently used to attach molecules like drugs, fluorophores, or biotin (B1667282) to the ε-amino group of lysine. nih.gov For this compound, an NHS ester of a desired molecule would react with the free ε-amine, creating a new amide linkage.

This strategy is highly effective for creating lipidated peptides where the lipid moiety is specifically positioned. For instance, research has demonstrated the selective acylation of the ε-amino group of lysine using NHS esters of fatty acids, such as N-succinimidyl palmitate, in an aqueous-organic medium. cdnsciencepub.comgoogle.com The reaction is typically performed at a pH between 8.0 and 9.5 to ensure the ε-amino group (pKa ≈ 10.5) is sufficiently deprotonated and thus nucleophilic, while minimizing reactions with N-terminal α-amino groups which have a lower pKa. mdpi.comnih.gov This pH-dependent selectivity is a cornerstone of lysine modification chemistry. google.com

| Reagent Type | Target Group | Resulting Bond | Typical pH | Key Features |

| N-Hydroxysuccinimide (NHS) Ester | ε-Amino group of Lysine | Amide | 8.0 - 9.5 | Forms stable bond; high selectivity at optimal pH. mdpi.comgoogle.comwikipedia.org |

| Aldehydes/Ketones | ε-Amino group of Lysine | Secondary Amine | ~7.0 | Two-step process; forms a stable, irreversible bond after reduction. mdpi.comnih.gov |

| Isothiocyanates/Isocyanates | ε-Amino group of Lysine | Thiourea (B124793)/Urea (B33335) | 9.0 - 10.0 | Forms less stable bonds than amides; used for specific labeling. nih.govresearchgate.net |

Reductive Amination Approaches for Lysine Functionalization

Reductive amination provides an alternative route to functionalize the ε-amino group of this compound. This two-step process involves the initial reaction of the amine with an aldehyde or ketone to form a Schiff base (imine), which is subsequently reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). mdpi.comnih.gov

This method is advantageous as it forms a stable C-N bond that is resistant to hydrolysis. While broadly applicable to lysine residues, its use with this compound allows for the attachment of aldehyde- or ketone-containing molecules. However, care must be taken, as some strategies involving α,β-unsaturated aldehydes can lead to undesired side reactions if not controlled properly. nih.gov The synthesis of lysine analogs with specific N-alkyl groups often employs reductive amination as a key step. nsf.gov

Isothiocyanate and Isocyanate-Based Coupling Methodologies

Isothiocyanates and isocyanates are electrophilic reagents that react with primary amines to form thiourea and urea linkages, respectively. nih.gov Fluorescein isothiocyanate (FITC) is a classic example used for fluorescently labeling proteins via lysine residues. nih.govrockefeller.edu This chemistry can be applied to the ε-amino group of this compound to attach probes or other functional units.

The reaction is typically performed under basic conditions (pH 9-10) to ensure the amine is deprotonated. researchgate.net While effective, the resulting thiourea and urea bonds are generally less stable than the amide bonds formed via NHS ester chemistry. nih.gov In some cases, isothiocyanate reactions can be mediated by nearby cysteine residues, where an initial reversible reaction with the thiol is followed by an irreversible transfer to a proximal lysine amine. nih.govresearchgate.net

Site-Selective Lysine Modification Techniques

Site-selectivity in bioconjugation is crucial for producing homogeneous products with predictable properties. mdpi.comgoogle.com The this compound scaffold is itself a product of site-selective modification (acylation at the Nα-amine). When this building block is incorporated into a peptide, further modification of its ε-amino group is inherently site-selective with respect to that specific residue.

During solid-phase peptide synthesis (SPPS), orthogonal protecting groups are used to achieve such selectivity. For example, Fmoc-L-Lys(Alloc)-OH can be used, where the Nα-amine is protected by Fmoc (removed by piperidine) and the Nε-amine is protected by Alloc (removed by a palladium catalyst). cymitquimica.comrsc.org After synthesizing the peptide chain, the Alloc group can be selectively removed, exposing the ε-amine of that specific lysine for palmitoylation or other modifications. rsc.org Kinetically controlled labeling, where a highly reactive reagent reacts preferentially with the most accessible or nucleophilic lysine residue under mild conditions, is another advanced strategy to achieve site-selectivity on a larger protein surface. nih.gov

Development of Novel Reagents for Lysine Bioconjugation

Research continues to yield novel reagents for more efficient and selective lysine modification. Strategies have been developed that exploit the unique microenvironment of specific lysine residues to enhance reactivity. mdpi.com For example, sulfonyl acrylate (B77674) reagents have been used for the regioselective modification of the most reactive lysine on human serum albumin. cam.ac.uk

While not directly starting from this compound, these advanced methods could be adapted. A molecule of interest could first be conjugated to the ε-amine of this compound, and this entire lipoamino acid construct could then be incorporated into a larger biomolecule using established peptide synthesis techniques. chemimpex.com This modular approach allows the pre-functionalized lipidated lysine to serve as a custom building block for creating complex biomolecular tools.

Applications in the Synthesis of Research Probes and Biomolecular Tools

The incorporation of this compound into peptides and other biomolecules is a powerful strategy for creating research probes and tools with specific properties. chemimpex.comresearchgate.net The palmitoyl (B13399708) group acts as a lipid anchor, facilitating interactions with cell membranes and enabling the study of cellular processes. cymitquimica.comaai.org

Lipidated peptides synthesized using this scaffold can act as cell-permeating agents to deliver cargo or modulate intracellular protein activity. aai.org For example, a minimal cytotoxic epitope was modified with an Nε-palmitoyl-lysine residue, which increased the duration of its functional presentation to T-cells, suggesting its utility in vaccine development. aai.org Furthermore, fluorescently labeled lipopeptides serve as probes to visualize translocation across membranes and intracellular distribution. aai.orgacs.org The synthesis of such probes often involves attaching a fluorescent dye to the ε-amino group of the palmitoylated lysine building block.

| Probe/Tool Type | Scaffold Component | Application | Research Finding |

| Lipidated Peptide Antigen | Nε-palmitoyl-lysine | Immunology / Vaccine Research | N-terminal modification with Nε-palmitoyl-lysine increased the life span of peptide presentation to CTLs by up to 48 hours. aai.org |

| Cell-Permeating Lipopeptides | Palmitoyl group on lysine | Drug Delivery / Cellular Modulation | Palmitoyl-modified peptides can passively translocate across membranes to target cytoplasmic enzymes and receptors. aai.org |

| Fluorescent Lipopeptide Probes | Rhodamine-labeled Nε-palmitoyl-lysine | Bioimaging / Cell Biology | Fluorescent derivatives allow for direct microscopic observation of lipopeptide binding and cellular uptake. aai.orgacs.org |

| Lipidated Peptide Inhibitors | Palmitoyl-εK linker | Channel Inhibition / Cardiology | A lipopeptide with a palmitoyl group linked via a lysine side chain was effective in inhibiting connexon hemichannels. rsc.org |

In another study, lipidated peptides derived from the C-terminus of Connexin 43 were synthesized to inhibit hemichannels. The positioning of the palmitoyl group, attached via the side chain of a lysine residue, was found to be critical for the biological activity of the resulting lipopeptide. rsc.org These examples highlight how this compound and its derivatives are instrumental in constructing sophisticated biomolecular tools for research in chemical biology and medicine. chemimpex.commdpi.com

Incorporation into Fluorescent Probes for Live-Cell Imaging Research

The this compound scaffold is integral to the design of advanced fluorescent probes for studying dynamic cellular processes in real-time. The lipophilic palmitoyl chain facilitates probe interaction with and insertion into cellular membranes, while the lysine component can be used to tune probe specificity and solubility or to attach a fluorophore.

A key application is in the development of probes to monitor the activity of enzymes involved in post-translational modifications, such as S-palmitoylation. This reversible lipid modification, crucial for protein trafficking and signaling, is regulated by acyl-protein thioesterases (APTs). nih.govnih.gov Researchers have designed "depalmitoylation probes" (DPPs) that consist of a pro-fluorophore linked to a lipidated cysteine. nih.gov Enzymatic cleavage of the thioester bond by APTs triggers the release of a highly fluorescent product. nih.gov While initial probes used a direct palmitoylated cysteine, subsequent designs incorporated an additional lysine residue into the probe's scaffold. nih.gov This modification, mimicking natural APT substrates like N-Ras, was found to enhance target engagement, particularly for APT1, demonstrating how a palmitoyl-lysine-like structure can improve probe performance. nih.gov

Furthermore, the introduction of a palmitoyl-lysine residue into peptide antigens has been used to create fluorescent probes for immunological research. aai.org For instance, a rhodamine-labeled lipopeptide derived from an HIV-1 epitope and containing Nε-palmitoyl-lysine was synthesized to allow direct microscopic observation of its binding to and stabilization of MHC class I molecules on the surface of antigen-presenting cells. aai.org This approach leverages the palmitoyl group to anchor the probe to the cell membrane, extending the presentation time of the epitope for T-cell recognition. aai.org The combination of synthetic probes with fluorescence lifetime multiplexing is a powerful approach for live-cell imaging, allowing for the observation of multiple biological targets simultaneously. nih.gov

Table 1: Examples of Fluorescent Probes Incorporating Palmitoyl-Lysine Concepts

| Probe Type | Target/Application | Role of Palmitoyl-Lysine Scaffold | Research Finding | Citation |

|---|---|---|---|---|

| Depalmitoylation Probe (DPP-3) | Acyl-protein thioesterase 1 (APT1) | Enhances target engagement and selectivity. | The addition of a lysine residue to the probe structure improved reaction kinetics with APT1 and provided modest selectivity over APT2. | nih.gov |

| Rhodamine-labeled Lipopeptide | MHC Class I complex stability | Anchors peptide to the cell membrane for prolonged observation. | Nε-palmitoyl-lysine modification increased the lifespan of functional peptide presentation to cytotoxic T cells. | aai.org |

| Ratiometric Depalmitoylation Probes (RDPs) | S-depalmitoylation eraser proteins | Serves as a substrate backbone mimicking natural targets like H-RAS. | RDPs with a C-terminal lysine modification showed enhanced engagement with APT1 and allowed for ratiometric detection of enzyme activity in live cells and tissues. | rsc.org |

Design of Affinity Tags for Protein Interaction Studies

The unique structure of this compound is also exploited in the design of affinity tags for identifying and studying protein-protein and protein-lipid interactions. The palmitoyl group acts as a "bait," targeting proteins that are naturally lipidated or interact with lipids, while the lysine portion provides a chemical handle to attach a "hook," such as biotin or a metal-chelating group.

One powerful strategy is metabolic labeling combined with bioorthogonal chemistry. researchgate.netportlandpress.com Cells are incubated with a palmitic acid analog containing a chemical reporter group (e.g., an alkyne or azide). This analog is incorporated into proteins via the cell's natural lipidation machinery. portlandpress.comresearchgate.net Subsequently, the labeled proteins can be reacted with a complementary affinity tag (e.g., azide-biotin) via a "click" reaction. researchgate.netresearchgate.net This allows for the selective enrichment and identification of palmitoylated proteins. researchgate.net While this method doesn't use the pre-formed this compound compound directly, it validates the principle of using the palmitoyl moiety as the basis for affinity capture. Lysine fatty acylation itself is an important post-translational modification, and tools to study it often involve these fatty acyl probes. frontiersin.org

A more direct application involves the synthesis of a lipidated lysine derivative that functions as an affinity reagent. A notable example is the use of C18-NTA (N2,N2-bis(carboxymethyl)-N6-(1-oxooctadecyl)-l-lysine) in fluorescence resonance energy transfer (FRET) experiments to study the conformational dynamics of ion channels. elifesciences.orgelifesciences.orgnih.gov In this application, the N6-(1-oxooctadecyl) group, which is structurally analogous to the palmitoyl group on N2-lysine, inserts the molecule into the plasma membrane. The N2-position is modified with a nitrilotriacetic acid (NTA) head group, which chelates metal ions like Co²⁺ or Cu²⁺. elifesciences.orgnih.gov These chelated ions can then act as FRET acceptors or quenchers for a fluorescent probe on a nearby protein, allowing for precise distance measurements between the protein and the membrane. elifesciences.org

Table 2: Affinity Reagents Based on Palmitoylated Lysine Scaffolds

| Reagent Name | Structure/Concept | Application | Mechanism of Action | Citation |

|---|---|---|---|---|

| C18-NTA | N2,N2-bis(carboxymethyl)-N6-(1-oxooctadecyl)-l-lysine | Transmembrane FRET (tmFRET) for protein-membrane distance measurements. | The octadecyl chain anchors the molecule in the membrane, while the NTA head group chelates a metal ion that serves as a FRET partner. | elifesciences.orgelifesciences.orgnih.gov |

| Azido-biotin cleavable affinity tag | Used in conjunction with alkynyl-palmitate metabolic labeling. | Proteomic identification of palmitoylated proteins. | The palmitate analog is metabolically incorporated; the bioorthogonal alkyne tag is then ligated to the azido-biotin for streptavidin-based affinity purification. | researchgate.netresearchgate.net |

PEGylation and Polymer Conjugation Strategies for Research Applications

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely used bioconjugation strategy to improve the physicochemical properties of molecules, particularly therapeutic proteins and peptides. ucl.ac.befrontiersin.orgeuropeanpharmaceuticalreview.com It can enhance solubility, increase stability against enzymatic degradation, and prolong circulation half-life. biochempeg.commdpi.com The this compound scaffold is an excellent candidate for integrating lipidation with PEGylation. Lipidation can enhance a peptide's interaction with cell membranes or act as an adjuvant, but often leads to poor solubility and aggregation—a problem that PEGylation can solve. acs.org

The lysine residue in the this compound structure provides a primary amine (the ε-amino group) that is a common and efficient target for PEGylation. nih.govpreprints.org Standard methods involve reacting the amine with an activated PEG derivative, such as an N-hydroxysuccinimide (NHS) ester of PEG (PEG-NHS), to form a stable amide bond. mdpi.com This allows for the creation of a defined lipo-polymer conjugate.

Research has shown that PEGylating palmitoylated peptide epitopes can be a highly effective strategy. acs.org In one study, PEGylation of long, hydrophobic, palmitoylated peptides significantly improved their solubility, which in turn facilitated their purification and handling. acs.org Crucially, the study found that this modification did not compromise the immunogenicity of the peptides, demonstrating the potential of combining these two modifications to create more effective peptide-based therapeutics or vaccines for research purposes. acs.org The PEG polymer shields the hydrophobic palmitoyl chain, preventing aggregation in aqueous environments, while the lipid moiety remains available to interact with biological membranes upon reaching its target.

Table 3: PEGylation Strategies and Outcomes

| Conjugation Chemistry | Target Site on Lysine | Rationale for Combining PEG and Palmitoyl Groups | Key Research Finding | Citation |

|---|---|---|---|---|

| NHS-ester acylation | ε-amino group | To enhance the solubility and reduce aggregation of hydrophobic lipopeptides. | PEGylation significantly improved the solubility and purification of palmitoylated peptides without compromising their immunogenicity. | acs.org |

| Reductive alkylation | N-terminal α-amino group or ε-amino group | To increase the hydrodynamic size of the molecule, prolonging its half-life and improving stability. | Attaching PEG to amine groups is a robust and widely used method to reduce immunogenicity and proteolytic degradation of bioconjugates. | europeanpharmaceuticalreview.commdpi.com |

Lysine-Based Linkers in Bioconjugate Chemistry

In the broader context of bioconjugate chemistry, lysine is one of the most frequently utilized amino acids for linking molecules together. invivogen.comcreative-biolabs.com Its side chain contains a primary amine that is typically surface-exposed on proteins and possesses good nucleophilicity, making it readily available for chemical modification. creative-biolabs.commdpi.com this compound can be viewed as a specialized, bifunctional lysine-based linker. One functional end is the palmitoyl group, providing lipophilicity, while the other end (the carboxyl group or the free ε-amine) can be used to attach to a protein or other molecule of interest.

The most common reaction for modifying lysine linkers is acylation using N-hydroxysuccinimide (NHS) esters, which react with the lysine's amine to form a stable amide bond. invivogen.commdpi.com This chemistry is straightforward and effective under mild, biocompatible conditions. mdpi.com Lysine-based linkers are a cornerstone in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody. creative-biolabs.comusask.caacs.org While many ADC linkers are designed to be cleaved within the target cell, the stable amide bond formed with lysine is also a feature of non-cleavable linkers. creative-biolabs.com

The this compound structure can be adapted for such applications where tethering a biomolecule to a lipid anchor is desired. For example, the carboxyl group of the lysine could be activated and reacted with an amine on a target protein, or the ε-amino group could be used as the nucleophile to react with an electrophilic site on a molecule. This creates a conjugate where the palmitoyl group can influence the molecule's localization, membrane association, or pharmacokinetic profile. The versatility of lysine conjugation chemistry allows for the creation of a wide array of research tools, from simple labeled proteins to complex drug delivery systems. invivogen.comwikipedia.org

Biochemical and Cellular Mechanistic Investigations of N2 1 Oxohexadecyl L Lysine

Mechanisms of Interaction with Biological Membranes and Lipid Bilayers

The amphiphilic nature of N2-(1-Oxohexadecyl)-L-lysine, conferred by its long hexadecanoyl fatty acyl chain and the charged lysine (B10760008) headgroup, dictates its interaction with biological membranes. This interaction is fundamental to its potential biological activities.

Influence of Fatty Acyl Chain Length on Membrane Association Dynamics

The length of the fatty acyl chain is a critical determinant of how N-acylated amino acids associate with and insert into lipid bilayers. Generally, longer acyl chains lead to stronger and more stable membrane association. pnas.org Studies on various N-acylated proteins have shown that while a single lipid modification like myristoylation (a 14-carbon chain) may not be sufficient for robust membrane anchoring, longer chains such as palmitate (a 16-carbon chain, as in this compound) or stearate (B1226849) (an 18-carbon chain) can significantly increase the strength of membrane association. pnas.org

Research on short cationic lipopeptides has demonstrated that the length of the fatty acid chain significantly influences their interaction with membranes. For instance, analogs with a hexadecanoyl (C16) acyl chain, the same length as in this compound, exhibited the highest activity in some studies, suggesting an optimal length for membrane interaction and disruption. mostwiedzy.pl The hydrophobic acyl chain is expected to penetrate the hydrophobic core of the membrane, while the charged lysine residue interacts with the polar head groups of the phospholipids (B1166683) at the membrane surface. mostwiedzy.pl The dynamics of this association, including the rate of insertion and the residence time within the membrane, are directly influenced by the hydrophobicity conferred by the acyl chain length. rsc.org

Table 1: Influence of Acyl Chain Length on Membrane Interaction Properties

| Acyl Chain Length (Number of Carbons) | General Effect on Membrane Association | Reference |

| 12 (Lauryl) | Weak association | frontiersin.org |

| 14 (Myristoyl) | Moderate association, may be insufficient for stable anchoring alone | pnas.orgfrontiersin.org |

| 16 (Palmitoyl) | Strong and stable association, often sufficient for membrane anchoring | pnas.orgmostwiedzy.pl |

| 18 (Stearoyl) | Very strong association | pnas.org |

Molecular Modeling and Simulation of Membrane Insertion

The lysine headgroup, being polar and positively charged, remains at the membrane-water interface, establishing electrostatic interactions with the negatively charged phosphate (B84403) groups of the lipid headgroups. mostwiedzy.pl This positioning anchors the molecule to the membrane. The simulation data can provide quantitative information on the free energy of insertion, the preferred orientation of the molecule within the membrane, and the dynamics of the acyl chain within the lipid environment. For this compound, it is anticipated that the 16-carbon chain would fully span one leaflet of a typical phospholipid bilayer.

Structural Changes Induced in Membrane Environments by the Compound

The insertion of this compound into a lipid bilayer is expected to induce local structural perturbations. The presence of the bulky hexadecanoyl chain can alter the order and packing of the surrounding lipid acyl chains. rsc.org Depending on the concentration of the inserted compound, this can lead to changes in membrane thickness, fluidity, and curvature. rsc.orgfrontiersin.org

Studies on antimicrobial lipopeptides suggest that at higher concentrations, these molecules can disrupt membrane integrity, leading to pore formation or micellization of the membrane. mostwiedzy.pl For this compound, the extent of membrane perturbation would depend on its concentration and the lipid composition of the target membrane. The introduction of the lysine headgroup at the interface could also alter the surface charge density and hydration profile of the membrane.

Involvement in Post-Translational Modification Research

Lysine acylation is a crucial post-translational modification (PTM) that regulates a wide array of cellular processes. nih.govthermofisher.com this compound serves as a model compound and a potential biological product in the study of these modifications, particularly in non-enzymatic pathways.

Non-Enzymatic Lysine Acylation Pathways and Mechanisms

Post-translational modification of lysine residues can occur through both enzymatic and non-enzymatic mechanisms. nih.govfrontiersin.orgnih.gov Non-enzymatic acylation happens when reactive acyl-CoA species, which are central metabolites, directly modify the ε-amino group of lysine residues on proteins. nih.govresearchgate.net The hexadecanoyl group of this compound is an example of a long-chain fatty acyl group that can be transferred to proteins.

The primary mechanism involves the nucleophilic attack of the deprotonated lysine ε-amino group on the electrophilic thioester carbon of an acyl-CoA molecule, such as palmitoyl-CoA. researchgate.net This reaction is dependent on the concentration of the reactive acyl-CoA and the local pH, which influences the protonation state of the lysine side chain. frontiersin.org The formation of this compound within a cell could therefore be a consequence of the non-enzymatic reaction between palmitoyl-CoA and a free L-lysine molecule or a lysine residue within a protein. This non-enzymatic acylation is an emerging area of research, recognized as a key mechanism that can fine-tune metabolic processes and has been implicated in aging and disease. nih.gov

Investigating Specificity of Acyl-CoA Species in Lysine Acylation

The cellular proteome is subject to acylation by a variety of acyl-CoA species, ranging from short-chain acetyl-CoA to long-chain fatty acyl-CoAs. While some enzymes, like certain lysine acetyltransferases (KATs), exhibit a high degree of specificity for their acyl-CoA substrate, non-enzymatic reactions may be less selective. acs.orgnih.gov

Research into the substrate preference of human lysine acetyltransferase KAT2A, for example, showed that while it could utilize malonyl-CoA, its activity with longer chain succinyl-CoA or glutaryl-CoA was very weak, with acetylation being the most efficient activity. acs.orgnih.gov This highlights the role of enzymes in controlling the type of acylation.

In the context of non-enzymatic acylation, the specificity is thought to be driven by the relative abundance and reactivity of the different acyl-CoA species within a specific cellular compartment. acs.org Therefore, in environments with high concentrations of palmitoyl-CoA, such as during active fatty acid metabolism, an increase in this compound modifications on proteins would be expected. The study of the relative rates of non-enzymatic acylation by different acyl-CoAs is an active area of investigation to understand how the cellular metabolic state directly translates into specific protein modifications.

Interplay with Lysine Ubiquitylation in Protein Homeostasis Studies

The regulation of protein homeostasis, or proteostasis, is a critical cellular process governed by a variety of post-translational modifications (PTMs). Among the most prevalent are lysine ubiquitylation and fatty acylation. This compound represents a form of lysine acylation. The interplay between these two modifications on lysine residues presents a potential mechanism for intricate control of protein fate.

Ubiquitination is a multi-step enzymatic process that attaches ubiquitin, a 76-amino acid protein, to a substrate protein, most commonly on the ε-amino group of a lysine residue. nih.govthermofisher.com This modification can signal for various outcomes, with Lys48-linked polyubiquitination being the canonical signal for degradation by the 26S proteasome, a cornerstone of protein homeostasis. nih.govresearchgate.net Ubiquitination is central to numerous cellular functions, including signal transduction, DNA repair, and immune responses. nih.govbiorxiv.org

Protein lipidation, including the acylation of lysine residues with fatty acids like palmitic acid (hexadecanoic acid), also significantly impacts protein function, stability, and localization. frontiersin.org While S-palmitoylation on cysteine residues is more extensively studied, N-palmitoylation on lysine occurs via a stable amide bond. frontiersin.org Conceptually, the acylation of a specific lysine residue would physically block the same site from being ubiquitinated. This creates a competitive relationship where the "choice" of modification could act as a molecular switch, dictating a protein's fate. For instance, if a critical lysine residue is palmitoylated, it is protected from ubiquitination and subsequent proteasomal degradation, potentially increasing the protein's stability and half-life. Conversely, the absence of palmitoylation could leave the lysine available for ubiquitin ligases, targeting it for degradation.

Research on the interferon-induced transmembrane protein 3 (IFITM3) illustrates how different PTMs can have opposing effects; palmitoylation enhances its antiviral activity, while ubiquitination has a negative regulatory effect. frontiersin.org Although this example involves S-palmitoylation, it highlights the principle of competitive modification. Mutation of palmitoylation sites in some proteins can lead to incorrect protein synthesis and an increase in ubiquitination-mediated degradation, underscoring the protective role of lipidation against degradation. frontiersin.org

Table 1: Comparison of Lysine-Centric Post-Translational Modifications

| Modification | Description | Linkage Type | Key Function in Homeostasis | Reversibility |

|---|---|---|---|---|

| N2-Palmitoylation | Attachment of a 16-carbon palmitoyl (B13399708) group to the α-amino (N2) group of a lysine residue. | Amide | Potential to block ubiquitination, affecting protein stability. | Generally considered stable. |

| Ubiquitylation | Attachment of ubiquitin protein to the ε-amino group of a lysine residue. thermofisher.com | Isopeptide | Primarily signals for proteasomal degradation, protein trafficking, and kinase activation. nih.gov | Reversible (via deubiquitinating enzymes). |

Fundamental Roles in Cellular Signaling Pathways (Mechanistic Focus)

The addition of a 16-carbon oxohexadecyl group transforms the polar lysine molecule into an amphipathic entity, enabling it to participate directly in membrane-related processes that are fundamental to cellular signaling.

The covalent attachment of lipid groups is a well-established mechanism for directing otherwise soluble proteins to cellular membranes. frontiersin.orgjst.go.jp this compound, when part of a protein structure, provides a hydrophobic anchor that facilitates its association with the lipid bilayer of the plasma membrane or intracellular organelles. jst.go.jp This localization is not merely about anchoring; it is critical for the assembly of functional signaling complexes.

Many signaling pathways are initiated at the plasma membrane and depend on the precise localization of key proteins. Palmitoylation plays a crucial role in partitioning signaling proteins into specific membrane microdomains, such as lipid rafts. frontiersin.orgmdpi.com These cholesterol- and sphingolipid-rich domains act as platforms that concentrate signaling molecules, thereby enhancing the efficiency and specificity of signal transduction. mdpi.com For example, the proper signaling function of flotillin proteins and the tyrosine kinase Lck is dependent on their palmitoylation-mediated localization to membranes. mdpi.compnas.org The rapid and reversible nature of some forms of palmitoylation (primarily S-palmitoylation) allows for dynamic regulation of signaling events, enabling proteins to shuttle between membrane compartments in response to cellular stimuli. jst.go.jppnas.org The attachment of the hexadecyl group via this compound would confer a strong membrane affinity, positioning the modified protein to interact with other membrane-bound components of a signaling cascade.

Beyond general membrane association, the lipid moiety of this compound can mediate specific interactions with protein domains. Palmitoylation is known to influence protein-protein interactions, which are essential for the propagation of cellular signals. frontiersin.org The hexadecyl chain can fit into hydrophobic pockets on the surface of other proteins, promoting the formation of signaling complexes.

Furthermore, certain protein domains, not initially thought to be lipid-binders, have been shown to interact with lipids. For instance, some SH2 (Src Homology 2) and SH3 (Src Homology 3) domains, which are canonical protein-protein interaction modules, can also bind to membrane lipids. mdpi.com This dual-binding capability can help to stabilize the association of signaling proteins at the membrane. Studies of SH2 domains reveal that many possess cationic patches near their primary phosphotyrosine-binding pockets that serve as binding sites for negatively charged phosphoinositides in the membrane. mdpi.com In a protein modified with this compound, the lysine's own positively charged ε-amino group could potentially engage in electrostatic interactions with negatively charged phospholipid head groups or acidic residues on a binding partner, complementing the hydrophobic interaction of the lipid tail. atsjournals.org This combination of hydrophobic and electrostatic interactions could provide high-affinity and specific targeting of the modified protein to its binding partners at the membrane surface.

Contributions to Broader Lysine Metabolism Studies

Lysine is an essential amino acid in humans, meaning it cannot be synthesized de novo and must be obtained from the diet. wikipedia.org Its metabolism is tightly regulated through catabolic and biosynthetic pathways.

The primary pathway for lysine degradation in animals is the saccharopine pathway, which predominantly occurs in the mitochondria. wikipedia.orgfrontiersin.org The process begins with the conversion of lysine and α-ketoglutarate into saccharopine, a reaction catalyzed by the bifunctional enzyme α-aminoadipic semialdehyde synthase (AASS). wikipedia.orgnih.gov This is considered the first committed step in lysine catabolism. nih.gov

For this compound to be integrated into this pathway, the covalent amide bond linking the hexadecyl group to the lysine moiety would first need to be cleaved. The enzymes of the saccharopine pathway are specific for free L-lysine. The bulky, hydrophobic palmitoyl group would likely prevent this compound from being recognized as a substrate by AASS. Therefore, the contribution of this compound to lysine catabolism is likely indirect, contingent upon the existence of a yet-to-be-identified deacylase enzyme capable of hydrolyzing the N-terminal amide bond. Once deacylated to free lysine, it could enter the mitochondrial matrix and be degraded through the canonical saccharopine pathway to help control intracellular lysine levels and contribute to energy metabolism. wikipedia.org

Table 2: Key Enzymes in Lysine Metabolism

| Pathway | Key Enzyme | Function | Organismal Context |

|---|---|---|---|

| Catabolism | α-aminoadipic semialdehyde synthase (AASS) | Catalyzes the first committed step in the saccharopine pathway for lysine degradation. nih.gov | Mammals |

| Biosynthesis | Dihydrodipicolinate synthase (DHDPS) | Catalyzes the first committed step of lysine biosynthesis; allosterically inhibited by lysine. plos.org | Plants, Bacteria |

In organisms that synthesize lysine, such as plants and bacteria, the biosynthetic pathway is tightly regulated to maintain amino acid homeostasis. plos.orgfrontiersin.org The key regulatory point is often the first enzyme in the pathway, Dihydrodipicolinate synthase (DHDPS). This enzyme is subject to feedback inhibition by the final product, L-lysine, which binds to an allosteric site on the enzyme, reducing its activity. plos.org

Similar to its role in catabolism, this compound is not expected to directly influence this regulatory mechanism. The allosteric binding site of DHDPS is specific to the structure of free L-lysine. The presence of the large, nonpolar hexadecyl group on the α-amino nitrogen would almost certainly prevent the molecule from fitting into the allosteric pocket. Therefore, any influence of this compound on biosynthesis would be indirect and dependent on its prior conversion to free lysine. If cellular pools of the modified compound were to be hydrolyzed, the resulting increase in free lysine concentration could then contribute to the feedback inhibition of DHDPS, thereby downregulating the entire biosynthetic pathway. plos.org

Analytical and Spectroscopic Characterization Approaches for N2 1 Oxohexadecyl L Lysine

Chromatographic Method Development

Chromatographic techniques are fundamental for the separation and purification of N2-(1-Oxohexadecyl)-L-lysine from complex mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone for evaluating the purity of this compound and related acylated amino acids. mdpi.commedchemexpress.com Reversed-phase HPLC (RP-HPLC) is a commonly employed method for this purpose. mdpi.comactascientific.com In a typical RP-HPLC setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. pnas.org

For the analysis of N-acyl amino acids, the mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and water, frequently with additives such as formic acid or trifluoroacetic acid to improve peak shape and resolution. mdpi.compnas.org The separation mechanism is based on the hydrophobic interactions between the hexadecyl chain of the molecule and the stationary phase. Molecules with higher hydrophobicity will have longer retention times.

Derivatization can be employed to enhance detection, especially for compounds lacking a strong chromophore. mdpi.comresearchgate.net For instance, derivatizing the amino group with a UV-active or fluorescent tag can significantly improve sensitivity. actascientific.comthermofisher.com The purity of the compound is determined by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram. medchemexpress.com

Table 1: Illustrative HPLC Parameters for Purity Assessment of N-Acylated Amino Acids

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 150 x 2.1 mm, 1.9 µm) pnas.org |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile pnas.org |

| Gradient | Isocratic at 5% B, then linear gradient to 75-100% B pnas.org |

| Flow Rate | 0.5 mL/min pnas.org |

| Detection | UV/Vis or Mass Spectrometry (MS) mdpi.com |

| Temperature | 40 °C pnas.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Since amino acids and their acylated derivatives are generally non-volatile, a crucial derivatization step is required to make them amenable to GC-MS analysis. mdpi.comcreative-proteomics.com Common derivatization methods include silylation, acylation, and esterification, which increase the volatility of the analytes. creative-proteomics.com

For metabolite profiling of this compound, biological samples would first undergo extraction and hydrolysis to release any metabolites. These metabolites, along with the parent compound, are then derivatized. For instance, a two-step derivatization involving esterification with an alcohol (e.g., methanol with HCl) followed by acylation with an agent like pentafluoropropionic anhydride (B1165640) (PFPA) is a common approach. mdpi.comresearchgate.net

The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which provides mass-to-charge ratio information, allowing for the identification and quantification of metabolites. nih.govnih.gov This technique is particularly useful for identifying metabolites resulting from the breakdown or modification of the fatty acid chain or the lysine (B10760008) moiety. nih.gov

Table 2: Typical GC-MS Derivatization and Analysis Parameters for Amino Acid Metabolites

| Parameter | Condition |

| Derivatization | 1. Esterification (e.g., 2M HCl in Methanol)2. Acylation (e.g., Pentafluoropropionic anhydride) mdpi.com |

| GC Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium mdpi.com |

| Oven Program | Temperature ramp from a low initial temperature (e.g., 40°C) to a high final temperature (e.g., 320°C) mdpi.com |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) mdpi.com |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

Ion Exchange Chromatography (IEC) for Lysine Derivatives

Ion Exchange Chromatography (IEC) is a technique that separates molecules based on their net charge. lcms.cz It is particularly well-suited for the separation of amino acids and their derivatives, including this compound. europa.eueuropa.eu The separation is based on the reversible interaction between the charged analyte and the charged stationary phase of the column. lcms.cz

For the analysis of lysine derivatives, a cation-exchange column is typically used. europa.eu At a pH below the isoelectric point of the lysine moiety, the amino groups will be protonated, resulting in a net positive charge. This allows the molecule to bind to the negatively charged stationary phase. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the ionic interaction. lcms.czgoogle.com

IEC is often coupled with post-column derivatization to enhance detection. europa.eueuropa.eu For example, reaction with ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) after the separation allows for sensitive colorimetric or fluorometric detection of the eluted amino acid derivatives. actascientific.com This method is officially recognized for the quantification of lysine in various matrices. europa.eueuropa.eu

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing precise molecular weight information and fragmentation data for structural elucidation.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is ideal for determining the molecular weight of non-volatile and thermally labile molecules like this compound. nih.gov In ESI, a solution of the analyte is sprayed through a highly charged capillary, creating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of gas-phase ions of the analyte. nih.gov

For this compound, ESI-MS in positive ion mode will typically produce a protonated molecule [M+H]+, where M is the molecular weight of the neutral compound. The mass-to-charge ratio (m/z) of this ion is then measured by the mass analyzer, allowing for the accurate determination of the molecular weight. uab.edulibretexts.org The high accuracy of modern mass spectrometers can confirm the elemental composition of the molecule. wiley-vch.de

Table 3: ESI-MS Parameters for Molecular Weight Determination

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) acs.org |

| Scan Range | m/z 100-1000 (or as appropriate for the expected molecular weight) acs.org |

| Capillary Voltage | 2.5 - 4.5 kV nih.gov |

| Nebulizing Gas | Nitrogen nih.gov |

| Drying Gas Temp. | 250 - 350 °C |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a specific ion and analyzing the resulting fragment ions. mdpi.com For this compound, an MS/MS experiment would typically involve isolating the protonated molecule [M+H]+ in the first stage of the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller product ions. gre.ac.uk

The fragmentation pattern is characteristic of the molecule's structure. For this compound, fragmentation would be expected to occur along the peptide bond and within the lysine side chain. The observed fragment ions can then be pieced together to confirm the sequence and structure of the molecule. For example, cleavage of the amide bond would result in ions corresponding to the palmitoyl (B13399708) group and the lysine moiety. Further fragmentation of the lysine ion can provide additional structural information. researchgate.net This detailed structural information is crucial for confirming the identity of the compound. thermofisher.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the molecular framework.

Proton NMR (¹H NMR) spectroscopy confirms the presence of key structural motifs in this compound. The spectrum is characterized by distinct signals corresponding to the protons of the lysine residue and the hexadecanoyl chain. The chemical shifts of the protons on the α-carbon of the lysine and the methylene (B1212753) group adjacent to the amide bond are particularly diagnostic. rsc.org The integration of the signals provides a quantitative measure of the number of protons in different chemical environments, further validating the structure.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Hexadecanoyl Chain | ||

| CH₃ | ~0.88 | Triplet |

| (CH₂)₁₃ | ~1.25 | Multiplet |

| CO-CH₂ | ~2.20 | Triplet |

| Lysine Moiety | ||

| α-CH | ~4.35 | Quartet |

| β-CH₂ | ~1.85 | Multiplet |

| γ-CH₂ | ~1.50 | Multiplet |

| δ-CH₂ | ~1.70 | Multiplet |

| ε-CH₂ | ~3.00 | Triplet |

| N²-H (Amide) | ~6.10 | Doublet |

| N⁶-H₂ (Amine) | Variable | Broad Singlet |

| COOH | Variable | Broad Singlet |

Note: Predicted values are based on data for structurally similar compounds and are solvent-dependent. acs.orgchemicalbook.comcarlroth.com

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon backbone of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the comprehensive analysis of the carbon skeleton. Key signals include those for the carbonyl carbons of the amide and carboxylic acid groups, the α-carbon of the lysine moiety, and the carbons of the long alkyl chain.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Hexadecanoyl Chain | |

| C=O (Amide) | ~175 |

| CH₃ | ~14 |

| (CH₂)₁₃ | ~22-35 |

| CO-CH₂ | ~36 |

| Lysine Moiety | |

| C=O (Carboxyl) | ~178 |

| α-CH | ~55 |

| β-CH | ~31 |

| γ-CH | ~23 |

| δ-CH | ~27 |

| ε-CH | ~40 |

Note: Predicted values are based on data for L-lysine and general values for long-chain fatty acids and are solvent-dependent. hmdb.cawisc.edu

For unambiguous assignment of all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed. rockefeller.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of protons within the lysine side chain and the hexadecanoyl group. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. rhizoclip.be

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying the connection between the hexadecanoyl chain and the lysine moiety through the amide bond by observing a correlation between the α-proton of lysine and the carbonyl carbon of the fatty acid. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which can help to determine the conformation of the molecule in solution. researchgate.net

Spectrophotometric and Spectroscopic Techniques for Quantitative Analysis

Quantitative analysis of this compound can be achieved through various spectrophotometric and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is a common approach.

Due to the lack of a strong chromophore in the native molecule for UV-Vis detection at higher wavelengths, derivatization is often employed to enhance detection sensitivity and selectivity. shimadzu.co.kr The carboxylic acid group can be reacted with a derivatizing agent such as 2,4'-dibromoacetophenone (B128361) to yield a phenacyl ester that exhibits strong UV absorbance. researchgate.netmdpi.com

Alternatively, if the compound is part of a mixture, HPLC coupled with mass spectrometry (LC-MS) can provide both separation and quantitative data based on the mass-to-charge ratio of the molecule. researchgate.net For routine analysis where the compound is the primary component, quantitative ¹H NMR (qNMR) using an internal standard can also be a highly accurate method. rsc.org

Integration of N2 1 Oxohexadecyl L Lysine in Peptide and Peptidomimetic Design

Design and Synthesis of Palmitoylated Peptides

The synthesis of peptides incorporating N2-(1-Oxohexadecyl)-L-lysine requires specific chemical strategies to ensure the correct placement of the lipid moiety and the assembly of the desired peptide sequence. These methods can be broadly categorized into solid-phase and liquid-phase approaches.

The incorporation of a palmitoyl (B13399708) group onto a lysine (B10760008) residue within a peptide sequence can be achieved through two primary strategies: the "building block" approach and the "post-synthetic modification" approach.

Building Block Approach: This is the most common and efficient method, particularly in Solid-Phase Peptide Synthesis (SPPS). It involves using a pre-modified lysine derivative where the palmitic acid is already attached to one of the amino groups. For N2-acylation, the key building block is N6-protected-N2-(1-oxohexadecyl)-L-lysine . A commercially available and widely used variant for Fmoc-based SPPS is N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N6-(1-oxohexadecyl)-L-lysine (Fmoc-Lys(palmitoyl)-OH) . cymitquimica.com In this strategy, the Nα-amino group is protected by the temporary Fmoc group, allowing it to be selectively removed for chain elongation, while the Nε-amino group carries the permanent palmitoyl modification. This ensures the fatty acid is precisely located at the N-terminus of the lysine side chain. The protected amino acid is then coupled sequentially like any other standard amino acid during the SPPS cycle. cir-safety.org

Post-Synthetic Modification: In this alternative strategy, the peptide is first assembled on the solid support with a standard protected lysine residue, such as Fmoc-Lys(Boc)-OH. The protecting group on the lysine side-chain amino group (e.g., Boc) is chosen to be "orthogonal" to the Nα-Fmoc protecting group, meaning it can be removed without affecting the rest of the peptide or the resin linkage. After the desired peptide sequence is complete, the side-chain protecting group is selectively cleaved, and the exposed amino group is then acylated with palmitic acid or an activated derivative like palmitoyl chloride. chemicalbook.com This method offers flexibility but may require additional purification steps and can sometimes result in lower yields compared to the building block approach.

Palmitoyl Tripeptide-5, with the sequence N-(1-oxohexadecyl)-L-lysyl-L-valyl-L-lysine, is a well-known example of a fatty acyl peptide. chemicalbook.com The synthesis of analogs of this tripeptide can be accomplished using either liquid-phase or solid-phase methodologies, each with distinct advantages.